molecular formula C12H14ClNO3 B1308966 (4-Chloro-phenyl)-morpholin-4-yl-acetic acid CAS No. 876715-47-8

(4-Chloro-phenyl)-morpholin-4-yl-acetic acid

Cat. No.: B1308966
CAS No.: 876715-47-8
M. Wt: 255.7 g/mol
InChI Key: JPMCHPNNLFZQMS-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-morpholin-4-yl-acetic acid is an organic compound that features a morpholine ring substituted with a 4-chlorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenyl)-morpholin-4-yl-acetic acid typically involves the reaction of 4-chlorophenylacetic acid with morpholine under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 4-chlorophenylacetic acid and the amine group of morpholine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-phenyl)-morpholin-4-yl-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Chloro-phenyl)-morpholin-4-yl-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-morpholin-4-yl-acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Shares the 4-chlorophenyl group but lacks the morpholine ring.

    Morpholin-4-yl-acetic acid: Contains the morpholine ring and acetic acid moiety but lacks the 4-chlorophenyl group.

    4-Chlorophenylboronic acid: Contains the 4-chlorophenyl group but has a boronic acid moiety instead of the morpholine ring and acetic acid.

Uniqueness

(4-Chloro-phenyl)-morpholin-4-yl-acetic acid is unique due to the combination of the 4-chlorophenyl group, morpholine ring, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Biological Activity

(4-Chloro-phenyl)-morpholin-4-yl-acetic acid (CAS No. 876715-47-8) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a morpholine ring attached to a phenyl group with a chloro substituent and an acetic acid moiety. Its molecular formula is C12H15ClN2O3C_{12}H_{15}ClN_{2}O_{3}, and it has been classified under various chemical databases, including PubChem and BenchChem .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, similar to other morpholine derivatives. This inhibition can affect various biochemical pathways, particularly those involved in inflammatory responses and cellular signaling .
  • Receptor Interaction : It may interact with receptors involved in neuroprotection and anti-inflammatory processes, leading to significant physiological effects.
  • Covalent Bond Formation : The presence of the morpholine structure allows for potential covalent interactions with nucleophilic sites on proteins, which can modulate their activity.

Pharmacological Effects

  • Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, which have been observed in various in vitro and in vivo models .
  • Neuroprotective Effects : The compound shows promise in neuroprotection, potentially benefiting conditions such as neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells.
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, with potential applications against various cancer cell lines. For instance, it demonstrated cytotoxic activity against leukemia cell lines, indicating its potential as a chemotherapeutic agent .

Case Studies

  • In Vitro Studies : In laboratory settings, this compound was tested against several cancer cell lines, revealing IC50 values that suggest significant cytotoxicity. For example, studies showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 breast cancer cells .
  • Animal Models : In vivo studies have indicated that the compound can reduce tumor growth in xenograft models when administered at specific dosages, further supporting its potential as an anticancer agent .

Biochemical Pathways Affected

The compound influences several key biochemical pathways:

  • Cell Signaling Pathways : It modulates pathways related to inflammation and apoptosis, which are critical for maintaining cellular homeostasis.
  • Metabolic Pathways : The metabolism of this compound primarily occurs in the liver through oxidation and conjugation reactions, affecting its bioavailability and efficacy.
  • Transport Mechanisms : The compound is transported within cells via passive diffusion and active transport mechanisms, facilitating its interaction with target biomolecules .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnti-inflammatory, neuroprotective, antitumor
Morpholin-4-yl-acetic acidStructureModerate anti-inflammatory
2-(4-chlorophenyl)-1H-pyrazoleStructureAntitumor activity

Properties

IUPAC Name

2-(4-chlorophenyl)-2-morpholin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-10-3-1-9(2-4-10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMCHPNNLFZQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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